molecular formula C16H12O4 B1674283 Furobufen CAS No. 38873-55-1

Furobufen

Cat. No. B1674283
CAS RN: 38873-55-1
M. Wt: 268.26 g/mol
InChI Key: LQVMQEYROPXMQH-UHFFFAOYSA-N
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Description

Furobufen is an anti-inflammatory agent that produces antiarthritic and antipyretic effects . It has an analgesic effect in inflamed tissue . Furobufen belongs to the class of organic compounds known as dibenzofurans .


Molecular Structure Analysis

The molecular formula of Furobufen is C16H12O4 . It has a molecular weight of 268.26 . The structure consists of two benzene rings fused to a central furan ring .


Physical And Chemical Properties Analysis

Furobufen is a solid substance with an off-white to light yellow color . It has a molecular weight of 268.26 and a formula of C16H12O4 . It is soluble in DMSO .

Safety And Hazards

Furobufen should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of accidental ingestion or contact, seek medical help immediately .

properties

IUPAC Name

4-dibenzofuran-2-yl-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c17-13(6-8-16(18)19)10-5-7-15-12(9-10)11-3-1-2-4-14(11)20-15/h1-5,7,9H,6,8H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVMQEYROPXMQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50192126
Record name Furobufen
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URL https://comptox.epa.gov/dashboard/DTXSID50192126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furobufen

CAS RN

38873-55-1
Record name Furobufen
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furobufen [USAN:INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furobufen
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89140
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Record name Furobufen
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Record name 38873-55-1
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Record name FUROBUFEN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
62
Citations
MN Cayen, M Kraml, WT Robinson, D Dvornik - Drug Metabolism and …, 1981 - ASPET
… 14C-furobufen to rats and dogs, virtually all of the serum radioactivity was due to furobufen and … The t1/2 of furobufen and DBFA in man did not appear to be altered by chronic treatment …
Number of citations: 5 dmd.aspetjournals.org
MN Cayen, ES Ferdinandi, E Greselin - Drug Metabolism and Disposition, 1981 - ASPET
Groups of male rats and dogs were given single doses of 50 mg of 14C-furobufen per kg orally or intravenously. In rats, tissue radioactivity levels were generally lower than that of serum…
Number of citations: 4 dmd.aspetjournals.org
ES Ferdinandi - Journal of Labelled Compounds and …, 1976 - Wiley Online Library
The syntheses of [γ‐ 14 C]‐γ‐oxo‐2‐dibenzofuranbutanoic acid (furobufen) 7 and 2‐dibenzofuranacetic[carboxy‐ 14 C] acid 3b, a major metabolite of furobufen, are described. A by‐…
ES Ferdinandi, MN Cayen, C Pace-Asciak - Journal of Pharmacology and …, 1982 - ASPET
Disposition of etodolac, other anti-inflammatory pyranoindole-1-acetic acids and furobufen in normal and adjuvant arthritic rats. | Journal of Pharmacology and Experimental …
Number of citations: 25 jpet.aspetjournals.org
A Husain, MSY Khan, SM Hasan, MM Alam - European journal of medicinal …, 2005 - Elsevier
… ) propionic acid is an example of well known aroyl propionic acid class of anti-inflammatory drugs [12] and some of them are available in the market (fenbufen, bucloxic acid, furobufen …
Number of citations: 100 www.sciencedirect.com
GO Moustafa - Egyptian Journal of Chemistry, 2021 - journals.ekb.eg
… Dibenzofuran is the precursor to the drug furobufen by Friedel-Crafts reaction with succinic anhydride. Dibenzofuran is a relatively non-toxic compound as evidenced by rats being …
Number of citations: 9 journals.ekb.eg
RJ Wojnar, T Hearn, S Starkweather - Journal of Allergy and Clinical …, 1980 - Elsevier
… To assure that stimulatory activity was not overlooked, furobufen and phenylbutazone were tested at as low as 10 PM, and the other agents were tested at least twice at 5 1 PM. No …
Number of citations: 67 www.sciencedirect.com
E Cullen - Journal of pharmaceutical sciences, 1984 - Elsevier
… In AA assays furobufen elicited similar activity to PB. The product has analgesic but no antipyretic activity (1 62). Thomae's butyryl alcohol derivative, 4-(4-biphenyl)butanoI (XIV)", is also …
Number of citations: 49 www.sciencedirect.com
RB van Breemen, CC Fenselau - Drug metabolism and disposition, 1986 - Citeseer
In this investigation, 31 1-0-acyl glucuronides were synthesized and 25 of these were shown to react with 4-(p-nitrobenzyl) pyridine (NBP), a standard chemical nucleophil, on thin layer …
Number of citations: 39 citeseerx.ist.psu.edu
H Furobufen - Halopre
Number of citations: 2

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